methyl 2-(4-chlorophenyl)-4-oxobutanoate
Description
Methyl 2-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is an organic ester featuring a 4-chlorophenyl group at position 2 and a ketone group at position 4 of the butanoate backbone. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . This compound is structurally classified as a non-aromatic ester and serves as a critical intermediate in agrochemical synthesis. For instance, derivatives of cyclopentanecarboxylate esters, such as methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate, are precursors to 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a key building block for the fungicide metconazole . The compound’s reactivity is attributed to its ketone and ester functionalities, enabling participation in hydrolysis, cyclization, and nucleophilic substitution reactions.
Properties
CAS No. |
67031-16-7 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-chlorophenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-chlorophenylacetic acid derivatives.
Reduction: Methyl 2-(4-chlorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares methyl 2-(4-chlorophenyl)-4-oxobutanoate with its analogs, focusing on structural variations, synthesis pathways, and applications.
Structural Isomers and Substituted Derivatives
Table 1: Key Structural and Functional Comparisons
The formula C₁₁H₁₁ClO₃ aligns with its name.
Physicochemical Properties
- Polarity: Carboxylic acid derivatives (e.g., 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid) are more polar than esters, impacting solubility in aqueous vs. organic solvents.
- Reactivity: The benzylidene group in methyl 2-(2-Cl-4-F-benzylidene)-3-oxobutanoate enhances electrophilicity, favoring conjugate addition reactions .
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